molecular formula C23H26N6O2S B2473841 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1207026-07-0

1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2473841
CAS RN: 1207026-07-0
M. Wt: 450.56
InChI Key: UOJBRFCAMPUPBR-UHFFFAOYSA-N
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Description

1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H26N6O2S and its molecular weight is 450.56. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Treatment

Compound 4k: exhibits potential as an anti-Alzheimer’s agent. In a study, it was designed, synthesized, and evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Most of the synthesized derivatives were more potent than the standard inhibitor donepezil against AChE. Additionally, all the synthesized compounds surpassed donepezil’s efficacy against BChE .

α-Glucosidase Inhibition

The same compound demonstrated activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Some of the newly synthesized derivatives were more potent than the positive control, acarbose, which is used to manage diabetes. This suggests a potential role in regulating blood glucose levels .

Drug Candidate Exploration

Docking studies revealed that compound 4k interacts significantly with the active site residues of cholinesterase enzymes (AChE and BChE). Furthermore, druglikeness, ADME (absorption, distribution, metabolism, and excretion), and toxicity predictions indicate that this compound could be a viable drug candidate with favorable properties .

Structural Insights

Understanding the structural requirements of compounds like 4k can aid in designing more effective drugs. Spectral analysis of adamantane-containing derivatives provides insights into their vibrational properties, which can inform drug design strategies .

D2/D3 Receptor Ligands

While not directly related to 4k , understanding the structural requirements of related compounds can lead to the development of D2/D3 receptor ligands. These ligands play a crucial role in neuropsychiatric disorders and may have applications in treating conditions such as schizophrenia and Parkinson’s disease .

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine and butyrylcholine, respectively, which are neurotransmitters responsible for transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets (AChE and BChE) by establishing important interactions with the main residues of the target enzymes . This interaction inhibits the activity of these enzymes, leading to an increase in the concentration of acetylcholine and butyrylcholine in the nervous system.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been predicted to be appropriate for drug candidates . This suggests that the compound can be absorbed into the body, distributed to the site of action, metabolized, and then excreted, which impacts its bioavailability.

Result of Action

The result of the compound’s action is an enhanced cholinergic function due to the increased concentration of acetylcholine and butyrylcholine. This can lead to improved signal transmission in the nervous system, which may be beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic function .

properties

IUPAC Name

12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-2-11-28-22(31)21-18(10-16-32-21)29-19(24-25-23(28)29)8-9-20(30)27-14-12-26(13-15-27)17-6-4-3-5-7-17/h3-7,10,16H,2,8-9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBRFCAMPUPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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